molecular formula C17H21NO4 B12734291 Adamantanyl trihydroxybenzamide CAS No. 343346-17-8

Adamantanyl trihydroxybenzamide

Cat. No.: B12734291
CAS No.: 343346-17-8
M. Wt: 303.35 g/mol
InChI Key: MIMTTZYNPWMLJS-UHFFFAOYSA-N
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Description

Adamantanyl trihydroxybenzamide (chemical name: N-(1-adamantyl)-3,4,5-trihydroxybenzamide) is a synthetic compound featuring an adamantane moiety conjugated to a trihydroxybenzamide group. The adamantane cage provides hydrophobicity and structural rigidity, while the trihydroxybenzamide contributes hydrogen-bonding capacity and polarity.

Properties

CAS No.

343346-17-8

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

N-(1-adamantyl)-3,4,5-trihydroxybenzamide

InChI

InChI=1S/C17H21NO4/c19-13-4-12(5-14(20)15(13)21)16(22)18-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,19-21H,1-3,6-8H2,(H,18,22)

InChI Key

MIMTTZYNPWMLJS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C(=C4)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Adamantanyl Trihydroxybenzamide

General Synthetic Strategy

The synthesis typically involves:

  • Preparation of the adamantane-derived amine or acid intermediate
  • Coupling with a trihydroxybenzoic acid derivative or its activated form
  • Formation of the amide bond under controlled conditions

This approach leverages well-established amidation reactions and adamantane functionalization techniques.

Stepwise Synthetic Routes

Synthesis of Adamantane Intermediate
  • Starting from 1-adamantanecarboxylic acid, conversion to an amine intermediate is achieved via a Ritter reaction or other functional group transformations.
  • Protection/deprotection steps (e.g., Boc protection) may be employed to control reactivity during multi-step synthesis.
  • Hydrolysis and esterification steps are used to prepare intermediates suitable for amidation.
Amidation with Trihydroxybenzoic Acid Derivatives
  • The trihydroxybenzamide moiety is introduced by coupling the adamantane amine intermediate with 3,4,5-trihydroxybenzoic acid or its activated esters.
  • Common coupling reagents include PyBOP, BOP, DMC, EDCI, HBTU, or HATU, often in the presence of bases such as diisopropylethylamine (DIEA) or triethylamine (TEA).
  • Solvents like dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (CH3CN) are used depending on solubility and reaction conditions.
Purification and Characterization
  • The crude product is purified by chromatographic techniques.
  • Characterization includes NMR, mass spectrometry, and chromatographic purity assessment.
  • HPLC methods with gradients of water/acetonitrile and ammonium formate or acetic acid buffers are used for purity and identity confirmation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Adamantane amine synthesis Ritter reaction, acidic hydrolysis Efficient conversion of adamantanecarboxylic acid to amine intermediate
Amidation PyBOP or HATU, DIEA or TEA, DCM/DMF, room temp to mild heating High coupling efficiency; choice of coupling agent affects yield and side reactions
Purification Column chromatography, HPLC Ensures high purity for biological testing

Alternative Synthetic Approaches

  • Alkylation of adamantane amines with activated benzamide derivatives under basic conditions (e.g., K2CO3 in DMF) can be used to form the amide bond.
  • Reductive amination and cyclization steps may be employed for related adamantyl amide derivatives, though less common for the trihydroxybenzamide specifically.

Research Findings on Preparation

  • The adamantane scaffold’s stability facilitates multi-step synthesis without significant degradation.
  • The presence of three hydroxyl groups on the benzamide ring requires careful control of reaction conditions to avoid side reactions such as oxidation or esterification.
  • Amidation reactions using modern coupling reagents (e.g., HATU) provide higher yields and cleaner products compared to traditional methods.
  • The synthetic route is adaptable for scale-up, as demonstrated by reaction scales up to ~20 mmol in patent literature.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield/Remarks Source
Adamantane amine intermediate synthesis 1-adamantanecarboxylic acid, Ritter reaction, acidic hydrolysis High yield, stable intermediate
Boc protection (optional) Boc anhydride, base Protects amine for selective reactions
Amidation with trihydroxybenzoic acid PyBOP or HATU, DIEA/TEA, DCM/DMF, RT to 40°C Efficient coupling, yields >70%
Purification Chromatography, HPLC with water/acetonitrile gradient High purity (>95%)

Chemical Reactions Analysis

Types of Reactions

Adamantanyl trihydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Adamantanyl trihydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Investigated for its potential as an antioxidant and its ability to protect cells from oxidative stress.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the production of high-performance materials and coatings

Mechanism of Action

The mechanism of action of adamantanyl trihydroxybenzamide involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the adamantane moiety provides structural stability. This combination allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Anticancer Adamantane Hybrids

Adamantane-containing hybrids, such as adamantanyl-1,3,4-oxadiazole derivatives (e.g., compounds 6a and 6k), demonstrate potent Aurora-A kinase inhibition (IC₅₀ values in the nanomolar range). Key interactions include:

  • Hydrogen bonding between the oxadiazole nitrogen and Arg137/Arg220 residues.
  • Hydrophobic interactions with Leu210 and Ala273 .

Comparison with Adamantanyl Trihydroxybenzamide :

  • The hydroxyl groups may enable interactions with polar residues in other kinase binding pockets.
Compound Target Key Features Reference
Adamantanyl-oxadiazole 6k Aurora-A kinase IC₅₀ = 12 nM; hydrogen bonding with Arg137
This compound N/A (antioxidant) Trihydroxy groups for radical scavenging

CNS-Targeting P2X7 Receptor Antagonists

Adamantanyl benzamide1 , a lead P2X7 receptor (P2X7R) antagonist, exhibited potent antagonism (pA₂ = 8.8) but poor metabolic stability. Fluorination at adamantane bridgeheads (e.g., trifluorinated benzamide34 ) improved stability tenfold and maintained activity against P2X7R polymorphisms .

Comparison with this compound :

  • Metabolic Stability : The trihydroxybenzamide’s polarity may enhance solubility but reduce metabolic stability compared to fluorinated analogs.
  • Target Engagement : The adamantane moiety in P2X7R antagonists occupies a hydrophobic pocket critical for binding . Trihydroxybenzamide’s hydroxyls might disrupt this interaction, limiting CNS applicability.
Compound Metabolic Stability (t₁/₂) Key Modifications Reference
Adamantanyl benzamide1 <1 hour Unmodified adamantane
Trifluorinated benzamide34 >10 hours Fluorine at bridgeheads
This compound Undetermined Trihydroxybenzamide group

Antimicrobial Adamantane Derivatives

Unexpectedly, adamantanyl-substituted imidazolylthiazoles (e.g., compound 3e) showed potent activity against Staphylococcus spp., contrary to earlier assumptions about adamantane’s inactivity in antimicrobial contexts .

Comparison with this compound :

  • Mechanism : The antimicrobial activity of adamantane hybrids may stem from membrane disruption or enzyme inhibition. Trihydroxybenzamide’s antioxidant role suggests divergent mechanisms.
  • Applications : While this compound is used topically, antimicrobial adamantane derivatives highlight structural versatility for drug design.

Q & A

Q. What are the established synthetic routes for adamantanyl trihydroxybenzamide derivatives, and how are they characterized?

Methodological Answer:

  • Synthesis Strategy: Start with adamantane carboxylic acid (1) to form hydrazide intermediates, followed by cyclization with carbon disulfide to generate 1,3,4-oxadiazole-thiol derivatives (e.g., 85% yield via ethanol reflux) .
  • Functionalization: Propargyl bromide can be used for thiol modifications (75% yield in acetonitrile with Na₂CO₃) .
  • Characterization:
    • NMR: Aliphatic protons (δ 0.72–2.08 ppm), aromatic protons (δ 6.70–8.22 ppm), and SCH₂ singlets (δ ~4.00 ppm) confirm structural integrity .
    • Mass Spectrometry: Molecular ion peaks align with calculated values (e.g., [M+H⁺] for adamantanyl-oxadiazole hybrids) .

Q. How can researchers evaluate the in vitro biological activity of this compound derivatives?

Methodological Answer:

  • P2X7 Receptor Antagonism: Use calcium flux assays in HEK293 cells expressing human P2X7R. Measure pA₂ values (e.g., hP2X7R pA₂ 8.8 for lead compounds) .
  • Antiviral Screening: Perform plaque reduction assays on flaviviruses (WNV, Zika). Calculate EC₅₀ values using dose-response curves (e.g., EC₅₀ < 1 μM for selective derivatives) .
  • Cytotoxicity: Assess via MTT assays in Vero cells to determine selectivity indices (e.g., SI > 100 for non-toxic antivirals) .

Advanced Research Questions

Q. How can bioisosteric replacement strategies optimize the pharmacokinetic profile of adamantanyl benzamide derivatives?

Methodological Answer:

  • Heteroaromatic Substitution: Replace the benzene ring with pyridine or thiophene to enhance solubility. Compare logP values and receptor binding affinity (e.g., fluorine substitution improves metabolic stability) .
  • Fluorine-for-Hydrogen: Introduce fluorine at adamantane positions to block CYP450-mediated oxidation. Validate via liver microsome stability assays .
  • Radiolabeling: Incorporate methoxy groups for ¹⁸F-PET tracer synthesis (e.g., JNJ54173717 analog development) .

Q. What experimental approaches elucidate the mechanism of antiviral activity via sphingolipid metabolism modulation?

Methodological Answer:

  • Ceramide Desaturase (Des1) Inhibition:
    • LC-MS Lipidomics: Quantify dihydrosphingomyelin (dhSM) accumulation in WNV-infected cells treated with 3,4,5-trihydroxybenzamide derivatives .
    • Comparative Studies: Use GT-11 (Des1 inhibitor) as a positive control. Measure viral RNA reduction via qRT-PCR .
  • Exogenous dhSM Supplementation: Add synthetic dhSM to infected cells and monitor viral replication (e.g., 50% reduction in virion release) .

Q. How can researchers overcome synthetic challenges in functionalizing adamantane cores?

Methodological Answer:

  • Friedel-Crafts Alkylation: Optimize reaction conditions (e.g., methanesulfonic acid at 40–50°C) for coupling 3-hydroxyadamantane-1-carboxylic acid with aromatic moieties .
  • Catalytic Challenges: Use PdCl₂(PPh₃)₂ with dppp ligands for reductive cleavage. Add poly(methylhydrosiloxane) (PHMS) to suppress Pd black formation (yield improvement from 5% to 89%) .
  • Purification: Employ silica gel chromatography with gradient elution (hexane/EtOAc) to isolate regioisomers .

Q. What crystallographic techniques reveal supramolecular interactions in adamantanyl derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Analyze C–H⋯O hydrogen bonding (e.g., adamantane C–H donors at 2.5–2.8 Å) and π-stacking interactions (separation > 6 Å excludes π⋯π bonds) .
  • Database Surveys: Compare with Cambridge Structural Database entries (e.g., CCDC 1872342) to identify conserved packing motifs .

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